Benzamide, N-methyl-4-(2-propenyloxy)-
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Overview
Description
Benzamide, N-methyl-4-(2-propenyloxy)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is notable for its unique structure, which includes a methyl group and a propenyloxy group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, N-methyl-4-(2-propenyloxy)-, the synthesis can be achieved through the following steps:
Condensation Reaction: Benzoic acid is reacted with N-methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form N-methylbenzamide.
Alkylation: The N-methylbenzamide is then subjected to alkylation with allyl bromide in the presence of a base such as potassium carbonate to introduce the propenyloxy group.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-methyl-4-(2-propenyloxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methyl-4-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The propenyloxy group can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-methyl-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-4-(2-propenyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Lacks the propenyloxy group, making it less reactive in certain chemical reactions.
N-Methyl-N-(2-methyl-1-oxo-2-propen-1-yl)benzamide: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.
4-Methyl-N-2-pyridinylbenzamide: Contains a pyridinyl group, which imparts different chemical reactivity and biological activity.
Uniqueness
Benzamide, N-methyl-4-(2-propenyloxy)- is unique due to the presence of both the N-methyl and propenyloxy groups. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-10-6-4-9(5-7-10)11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPONHUMORMGEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406873 |
Source
|
Record name | Benzamide, N-methyl-4-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91132-70-6 |
Source
|
Record name | Benzamide, N-methyl-4-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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